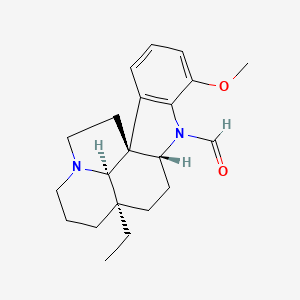

Vallesine

Description

Structure

3D Structure

Properties

CAS No. |

466-46-6 |

|---|---|

Molecular Formula |

C21H28N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene-8-carbaldehyde |

InChI |

InChI=1S/C21H28N2O2/c1-3-20-9-5-12-22-13-11-21(19(20)22)15-6-4-7-16(25-2)18(15)23(14-24)17(21)8-10-20/h4,6-7,14,17,19H,3,5,8-13H2,1-2H3/t17-,19-,20-,21-/m1/s1 |

InChI Key |

KYRQTZSLJBESSD-CWJKEVGVSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C=O |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C=O |

Origin of Product |

United States |

Preparation Methods

The first enantioselective total synthesis of Vallesine was achieved through a strategy that features a late-stage regioselective C17-oxidation, followed by a highly stereoselective transannular cyclization . This approach allows for the diversification of complex intermediates, enabling access to various members of the aspidosperma alkaloids family . The synthesis involves the use of complex indole boronation, which is a critical step in achieving the desired stereochemistry .

Chemical Reactions Analysis

Late-Stage C17-Oxidation via Indole Boronation

The critical C17-oxygenation in vallesine is achieved through a regioselective boronation-oxidation sequence:

This strategy avoids traditional electrophilic aromatic substitution limitations, enabling precise functionalization of the electron-rich indole core.

Transannular Cyclization

The pentacyclic aspidosperma scaffold is constructed via stereoselective cyclization:

| Intermediate | Reagents | Product | Yield |

|---|---|---|---|

| Lactam 12 | DIBAL-H (partial reduction) | Imine 13 | 77% |

| Imine 13 | LAH (reduction) | (+)-Deacetylaspidospermine (3 ) | 87% |

This step establishes the stereochemistry at C19 and C20, critical for this compound’s bioactivity .

Final Functionalization

N1-formylation completes the synthesis:

| Substrate | Reagents | Product | Optical Rotation ([α]D) |

|---|---|---|---|

| 3 | Formic acid/Ac₂O | (−)-Vallesine (1 ) | −71 (c = 0.71, CHCl₃) |

The optical rotation matches literature values ([α]D = −91, c = 1, CHCl₃), confirming enantiopurity .

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Methods | Late-Stage Boronation Strategy |

|---|---|---|

| C17-Oxidation | Limited by electronic effects | Regioselective via Ir catalysis |

| Stereocontrol | Multi-step resolution | Intrinsic substrate guidance |

| Divergence | Narrow scope | Enables access to 3 and 4 |

This approach addresses prior challenges in accessing C17-oxygenated aspidosperma alkaloids .

Mechanistic Insights

-

Boronation Selectivity : Directed by the indole’s electron density and steric profile .

-

Cyclization Dynamics : DIBAL-H promotes imine formation, while LAH ensures complete reduction without epimerization .

-

Solvent Effects : CHCl₃ stabilizes intermediates during optical rotation measurements .

Spectroscopic Validation

This synthetic framework underscores the utility of late-stage C–H functionalization in complex alkaloid synthesis, offering a blueprint for accessing related natural products. Future studies may explore enzymatic oxidation parallels or catalytic asymmetric variants to enhance efficiency.

Scientific Research Applications

Vallesine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antiplasmodial properties make it a potential candidate for the development of new antimalarial drugs . Additionally, the structural complexity of this compound and its derivatives makes it a valuable compound for studying the mechanisms of action of alkaloids and their interactions with biological targets . In chemistry, this compound serves as a model compound for the development of new synthetic methodologies and strategies for the synthesis of complex natural products .

Mechanism of Action

The mechanism of action of Vallesine involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects through the inhibition of key enzymes and receptors involved in the growth and proliferation of malaria parasites . The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the metabolic processes of the parasites, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vallesine belongs to the bisindole alkaloid family, sharing structural and biosynthetic pathways with compounds like (+)-vincadifformine, (−)-quebrachamine, (+)-aspidospermidine, and (−)-pyrifolidine . Below is a detailed comparison:

Table 2: Pharmacological Profiles

Key Findings:

Synthetic Flexibility : this compound’s synthesis allows divergent routes to analogs, whereas vincadifformine requires rigid photoredox conditions, limiting structural modifications .

Multi-Target vs.

Q & A

Basic: How do researchers establish the purity and structural identity of Vallesine in synthetic studies?

Methodological Answer:

this compound’s identity and purity are validated through a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with literature data to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold) using standardized protocols, ensuring reproducibility across labs .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. For novel derivatives, elemental analysis is required to verify composition .

Basic: What experimental design principles should guide the synthesis of this compound derivatives for reproducibility?

Methodological Answer:

- Modular Reaction Conditions : Optimize solvent, temperature, and catalyst systems using Design of Experiments (DoE) to minimize variability .

- Stepwise Characterization : Document intermediates at each synthetic step (e.g., TLC, IR) to trace reaction progress .

- Supporting Information : Provide detailed synthetic protocols for ≥5 compounds in the main text; additional data should be archived in supplementary files with hyperlinked references .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare datasets using PRISMA guidelines, focusing on variables like cell lines, dosage, and assay protocols (e.g., MTT vs. ATP-based viability tests) .

- Error Source Identification : Quantify batch-to-batch variability in compound purity or solvent residues via HPLC-MS .

- In Silico Validation : Apply molecular docking to reconcile discrepancies in target binding affinity .

Advanced: What strategies are effective for investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways altered by this compound exposure .

- Knockout Models : Use CRISPR/Cas9 to validate target genes in vitro, ensuring isogenic controls to reduce noise .

- Dose-Response Curves : Apply Hill slope analysis to distinguish primary targets from off-target effects .

Advanced: How can researchers design comparative studies between this compound and its structural analogs?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Criteria :

Parameter Measurement Method Lipophilicity LogP via shake-flask/HPLC Solubility Thermodynamic solubility assays Target Binding Surface Plasmon Resonance (SPR) - Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare bioactivity differences (p<0.05 threshold) .

Basic: What validation steps are critical when developing analytical methods for this compound quantification?

Methodological Answer:

- Linearity and Sensitivity : Calibrate HPLC/UV-Vis methods across 3–5 concentration ranges (R² ≥0.99) .

- Inter-Lab Cross-Validation : Share samples with independent labs to verify reproducibility, documenting %RSD for inter-operator variability .

- Reference Standards : Use certified this compound samples (e.g., NIST-traceable) to minimize calibration drift .

Advanced: How can researchers evaluate this compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Forced Degradation Studies : Expose this compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products via LC-MS .

- Pharmacokinetic (PK) Modeling : Monitor plasma half-life (t₁/₂) in rodent models using LC-MS/MS, correlating with in vitro stability data .

Advanced: What methodologies optimize this compound’s synthetic yield while minimizing side products?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for cross-coupling steps, prioritizing turnover number (TON) >100 .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to balance efficiency and sustainability .

- In Situ Monitoring : Use ReactIR or PAT tools to track reaction progress and terminate at optimal conversion .

Advanced: How should multi-omics data from this compound-treated samples be integrated to resolve conflicting hypotheses?

Methodological Answer:

- Network Pharmacology : Build interaction networks (e.g., STRING, KEGG) to prioritize hub genes/proteins altered consistently across omics layers .

- Machine Learning : Train random forest models on transcriptomic-proteomic correlations to identify robust biomarkers .

- Pathway Enrichment : Apply GSEA to detect statistically enriched processes (FDR <0.1) .

Basic: What literature-review strategies ensure research questions on this compound address unresolved gaps?

Methodological Answer:

- Systematic Keyword Mapping : Use tools like PubMed’s MeSH terms to identify understudied areas (e.g., “this compound pharmacokinetics” vs. “this compound synthesis”) .

- Citation Chaining : Trace backward (references) and forward (citing articles) from seminal papers to detect emerging trends .

- Gap Analysis Templates : Categorize findings into “established,” “controversial,” and “unknown” to frame hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.